![molecular formula C13H20O4Si B14364407 3-[Diethoxy(phenyl)silyl]propanoic acid CAS No. 90729-94-5](/img/structure/B14364407.png)
3-[Diethoxy(phenyl)silyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Diethoxy(phenyl)silyl]propanoic acid is an organosilicon compound that features a phenyl group attached to a silicon atom, which is further bonded to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Diethoxy(phenyl)silyl]propanoic acid typically involves the reaction of phenylsilane with diethyl ether in the presence of a catalyst, followed by the introduction of a propanoic acid group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the synthesis, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
3-[Diethoxy(phenyl)silyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-[Diethoxy(phenyl)silyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound can be employed in the development of biocompatible materials and as a tool for studying biological processes.
Industry: It is used in the production of coatings, adhesives, and sealants due to its unique chemical properties.
作用機序
The mechanism by which 3-[Diethoxy(phenyl)silyl]propanoic acid exerts its effects involves the interaction of the silicon atom with various molecular targets. The phenyl group can participate in π-π interactions, while the propanoic acid moiety can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
類似化合物との比較
Similar Compounds
Phenylpropanoic acid: Similar in structure but lacks the silicon atom.
Diethoxy(phenyl)silane: Similar but does not contain the propanoic acid group.
Phenylsilane: Contains the phenyl and silicon groups but lacks the diethoxy and propanoic acid functionalities.
Uniqueness
3-[Diethoxy(phenyl)silyl]propanoic acid is unique due to the presence of both the silicon atom and the propanoic acid group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications compared to its similar compounds.
特性
CAS番号 |
90729-94-5 |
|---|---|
分子式 |
C13H20O4Si |
分子量 |
268.38 g/mol |
IUPAC名 |
3-[diethoxy(phenyl)silyl]propanoic acid |
InChI |
InChI=1S/C13H20O4Si/c1-3-16-18(17-4-2,11-10-13(14)15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,15) |
InChIキー |
XUQZBPZTICDXOJ-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCC(=O)O)(C1=CC=CC=C1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


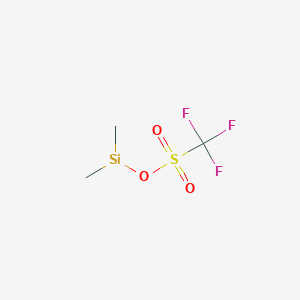
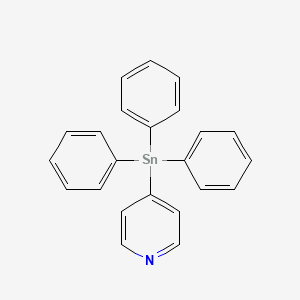


![N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B14364354.png)
![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)
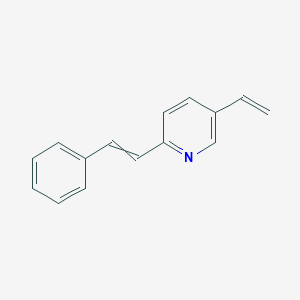

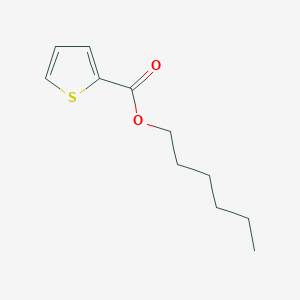
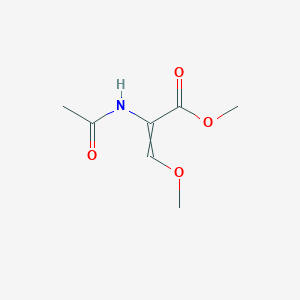
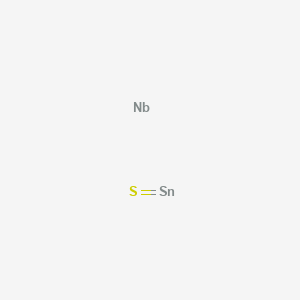
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
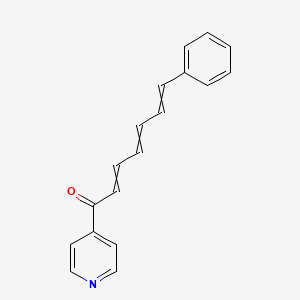
![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)
